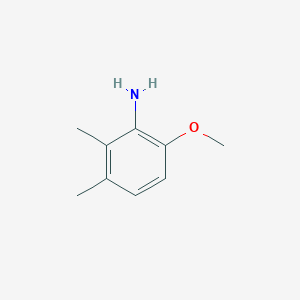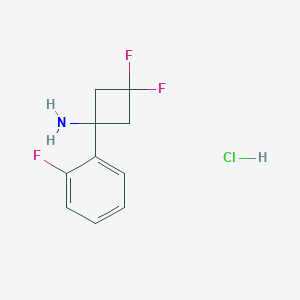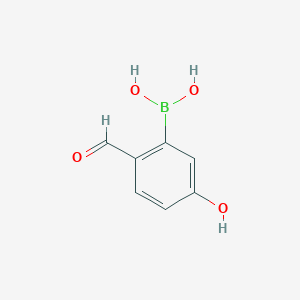
(2-Formyl-5-hydroxyphenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Formyl-5-hydroxyphenyl)boronic acid is an organoboron compound that features both a formyl group and a hydroxyl group attached to a phenyl ring, along with a boronic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Formyl-5-hydroxyphenyl)boronic acid typically involves the reaction of 2-formylphenylboronic acid with appropriate reagents under controlled conditions. One common method involves the use of phenylmagnesium bromide and trimethyl borate to form the ester, which is then hydrolyzed to yield the boronic acid . Another approach includes the use of electrophilic borates to trap phenylmetal intermediates from phenyl halides .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods mentioned above, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: (2-Formyl-5-hydroxyphenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or other derivatives.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or other oxidizing agents.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions typically involve the use of bases or acids to facilitate the reaction.
Major Products:
Oxidation: Boronic esters.
Reduction: Alcohol derivatives.
Substitution: Ethers or esters.
Scientific Research Applications
(2-Formyl-5-hydroxyphenyl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2-Formyl-5-hydroxyphenyl)boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other biological applications . The formyl and hydroxyl groups also contribute to its reactivity and binding properties.
Comparison with Similar Compounds
Phenylboronic acid: Lacks the formyl and hydroxyl groups, making it less versatile in certain reactions.
2-Formylphenylboronic acid: Similar structure but lacks the hydroxyl group, affecting its reactivity and applications.
3-Formylphenylboronic acid: Similar but with the formyl group in a different position, leading to different reactivity and applications.
Uniqueness: (2-Formyl-5-hydroxyphenyl)boronic acid is unique due to the presence of both formyl and hydroxyl groups on the phenyl ring, which enhances its reactivity and makes it suitable for a wider range of applications compared to its analogs.
Properties
Molecular Formula |
C7H7BO4 |
|---|---|
Molecular Weight |
165.94 g/mol |
IUPAC Name |
(2-formyl-5-hydroxyphenyl)boronic acid |
InChI |
InChI=1S/C7H7BO4/c9-4-5-1-2-6(10)3-7(5)8(11)12/h1-4,10-12H |
InChI Key |
JQHGZDHVLBYBBQ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CC(=C1)O)C=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



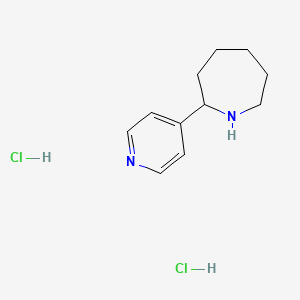
![rac-(3R,5R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-(trifluoromethyl)oxolane-3-carboxylic acid](/img/structure/B13467809.png)
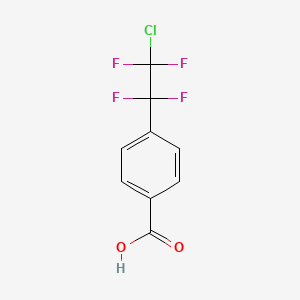
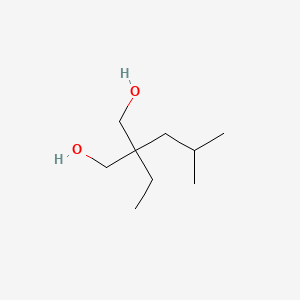
![1-(2,6-Dioxopiperidin-3-yl)-2-oxo-1,2-dihydrobenzo[cd]indole-5-carboxylic acid](/img/structure/B13467823.png)
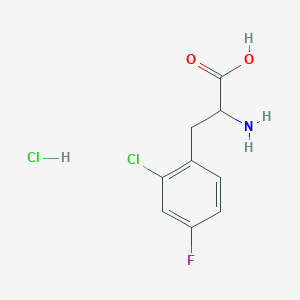
![Methyl 2-[1-(2-phenylethyl)azetidin-3-yl]acetate](/img/structure/B13467845.png)
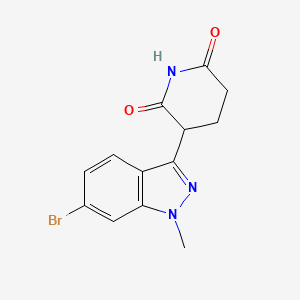
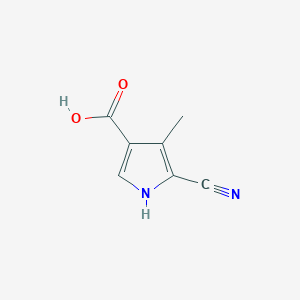
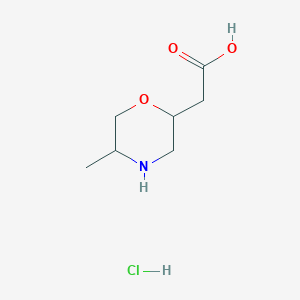
![[1-(2-methyl-1,3-benzothiazol-6-yl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B13467875.png)
